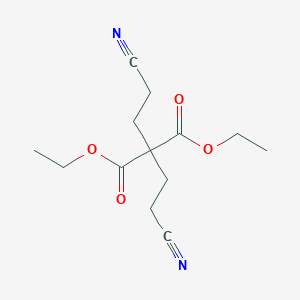
Dichloromaleic anhydride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dichloromaleic anhydride involves various chemical reactions, including copolymerization processes. For instance, chloromaleic anhydride has been found to copolymerize with divinyl ether to form soluble copolymers, highlighting the reactivity of dichloromaleic anhydride precursors in polymer chemistry (Guilbault & Butler, 1971).
Molecular Structure Analysis
The molecular structure of dichloromaleic anhydride has been extensively studied. Electron diffraction investigations have shown that the molecule is planar to within experimental error, with detailed measurements provided for bond distances and angles, illustrating the compound's structural intricacies (Hagen & Hedberg, 1978).
Chemical Reactions and Properties
Dichloromaleic anhydride undergoes a variety of chemical reactions, including photocycloaddition reactions. For example, in its reaction with benzene, both addition and substitution processes occur, demonstrating its versatile reactivity (Shaikhrazieva, Tal'vinskii, & Tolstikov, 1976).
Physical Properties Analysis
The study of dichloromaleic anhydride's physical properties, including its electronic states and spectra, provides insight into its behavior under different conditions. Polarized Raman and infrared spectra studies reveal detailed information about the compound's vibrational structure, indicating the nature of its lowest triplet state (Ishibashi, Shimada, & Shimada, 1983).
Chemical Properties Analysis
The reactivity of dichloromaleic anhydride with various nucleophiles, such as amines and thiosemicarbazide, has been explored to synthesize carboxylic acid derivatives. These studies provide a foundation for understanding the compound's chemical properties and potential applications in the synthesis of more complex molecules (Abuelizz et al., 2022).
Applications De Recherche Scientifique
Photochemical and Thermal Behavior
DCMA undergoes both photochemical and thermal decomposition processes, where its behavior in cryogenic matrices has been studied using FT-IR spectroscopy. Key findings suggest that ketenylcarbenes are crucial intermediates in these decomposition processes, even though they were not observed experimentally. The main photochemical products derived from DCMA include dichlorocyclopropenone and dichloroacetylene, with the thermal reaction leading to dichloro propadienone alongside CO and CO2 emissions. These processes underscore DCMA's role in understanding chemical reaction pathways under different conditions (Ionescu et al., 2002).
Esterification Kinetics
Research into the kinetics and mechanism of esterification of DCMA with C1–C4 alcohols in the presence of zeolitic catalysts has revealed a stage-by-stage Langmuir–Hinshelwood mechanism. This study not only provides insights into the heterogeneous catalysis at acidic active surface sites of zeolites but also elaborates on the kinetic model fitting the experimental data, highlighting DCMA's role in understanding catalytic processes (Melikova et al., 2018).
Enzyme Modification for Stability
DCMA has been utilized in the chemical modification of enzymes, specifically horseradish peroxidase (HRP), to enhance their stability. This modification not only increases the thermal stability of HRP but also its stability in solutions such as urea and DMSO. Such research is pivotal for biotechnological applications, offering a method to improve enzyme durability under various conditions (Hassani & Nourozi, 2014).
Synthesis of Heterocyclic Compounds
The reaction of DCMA with 1,8-diaminonaphthalene has been investigated, yielding new heterocyclic compounds like 8,9-dichloropyrrolo[1,2-a]perimidin-10-one. Such studies are crucial for developing novel synthetic pathways and understanding the reactivity of DCMA with various nucleophiles, expanding its utility in organic synthesis (Watson, Chen, & Richmond, 2003).
Antinociceptive Properties Study
Although not directly related to drug use or dosage, the synthesis and study of new cyclic imides from DCMA have shown potential antinociceptive properties. This indicates DCMA's utility in synthesizing compounds with potential therapeutic applications, showcasing its versatility in chemical synthesis aimed at medical research (Walter et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dichlorofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2O3/c5-1-2(6)4(8)9-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULWIQIYWWFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)OC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061526 | |
| Record name | Dichloromaleic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Dichloromaleic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dichloromaleic anhydride | |
CAS RN |
1122-17-4 | |
| Record name | Dichloromaleic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromaleic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromaleic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, 3,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloromaleic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromaleic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROMALEIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CE3A79HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)



